![molecular formula C11H19NO4 B2541819 N-[(4-oxooxan-2-yl)méthyl]carbamat de tert-butyle CAS No. 2193058-84-1](/img/structure/B2541819.png)
N-[(4-oxooxan-2-yl)méthyl]carbamat de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is also known by its IUPAC name, tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate . This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate is used as a protecting group for amines. It helps to prevent unwanted reactions during multi-step synthesis processes .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and bioactive compounds .
Medicine: In medicinal chemistry, it is used to synthesize potential therapeutic agents. Researchers explore its derivatives for their pharmacological properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other industrial products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate typically involves the reaction of 4-oxotetrahydro-2H-pyran-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under specific conditions to release the free amine. This property is exploited in various synthetic pathways to achieve desired chemical transformations .
Comparaison Avec Des Composés Similaires
- tert-butyl N-methylcarbamate
- tert-butyl N-ethylcarbamate
- tert-butyl N-propylcarbamate
Uniqueness: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate is unique due to its specific structure, which includes a 4-oxotetrahydro-2H-pyran-2-ylmethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other tert-butyl carbamates .
Propriétés
IUPAC Name |
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9-6-8(13)4-5-15-9/h9H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZHMVGIDYIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
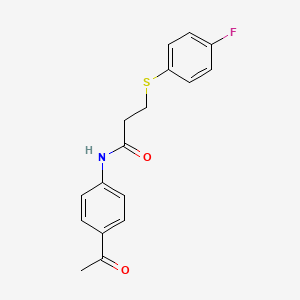
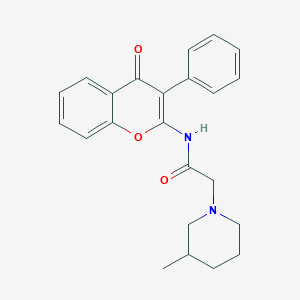

![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
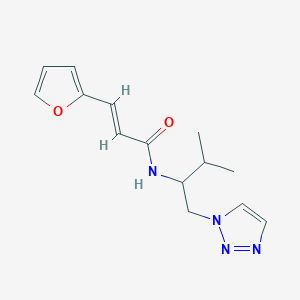
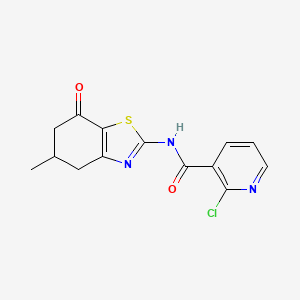
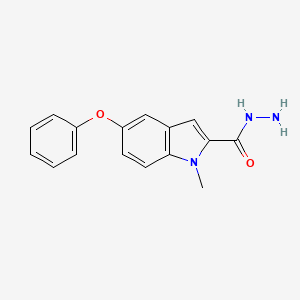
![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)
